4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid
Description
4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid (CAS: 208516-15-8) is a boronic acid derivative featuring a trifluoromethyl (-CF₃) group at the 2-position and an N-butylsulfamoyl (-SO₂NHC₄H₉) substituent at the 4-position of the phenyl ring. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science . The trifluoromethyl group enhances electron-withdrawing effects, while the sulfamoyl moiety introduces hydrogen-bonding capabilities, influencing solubility, reactivity, and biological interactions .
Properties
IUPAC Name |
[4-(butylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BF3NO4S/c1-2-3-6-16-21(19,20)8-4-5-10(12(17)18)9(7-8)11(13,14)15/h4-5,7,16-18H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVRIWIYFNMMBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NCCCC)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BF3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The specific synthetic route and reaction conditions for this compound may vary, but generally include the following steps:
Preparation of the Aryl Halide: The starting material, an aryl halide, is prepared through halogenation of the corresponding aromatic compound.
Coupling Reaction: The aryl halide is then coupled with an organoboron compound, such as this compound, in the presence of a palladium catalyst and a base.
Purification: The product is purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Drug Development
4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid has shown promise in the field of drug discovery. Its structural characteristics allow it to act as a pharmacophore in the design of new therapeutic agents. For example:
- Anticancer Agents: The compound can be modified to create derivatives that inhibit specific cancer-related enzymes, potentially leading to new cancer therapies.
- Antimicrobial Activity: Preliminary studies indicate that boronic acids can exhibit antibacterial properties, making this compound a candidate for developing new antibiotics against resistant strains of bacteria .
Chemical Synthesis
The compound is particularly useful in organic synthesis:
- Suzuki Coupling Reactions: It serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds that are important in pharmaceuticals and agrochemicals .
| Reaction Type | Description | Example Application |
|---|---|---|
| Suzuki Coupling | Forms biaryl compounds | Synthesis of pharmaceuticals |
| Boronate Ester Formation | Reacts with alcohols to form esters | Used in polymer chemistry |
| Antibacterial Studies | Evaluated for efficacy against bacteria | Development of new antibiotics |
Material Science
In material science, boronic acids are utilized for their ability to form dynamic covalent bonds:
- Polymer Chemistry: The compound can be incorporated into polymer matrices to create materials with specific mechanical properties or functionalities, such as self-healing materials or responsive polymers.
Case Study 1: Anticancer Drug Development
A recent study explored the modification of boronic acids to enhance their selectivity towards cancer cells. Researchers synthesized derivatives of this compound and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives showed significant cytotoxicity, suggesting potential as anticancer agents.
Case Study 2: Antimicrobial Efficacy
In another study, the antibacterial properties of several boronic acids were evaluated against Escherichia coli and Staphylococcus aureus. The results demonstrated that compounds similar to this compound exhibited notable inhibitory effects, highlighting their potential in addressing antibiotic resistance .
Mechanism of Action
The mechanism of action of 4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and proteins, by binding to their active sites and inhibiting their activity . The specific molecular pathways involved depend on the target molecule and the context of its use.
Comparison with Similar Compounds
Substituent Effects on Sulfamoyl Group
*Calculated based on molecular formula.
Key Findings :
Trifluoromethyl vs. Other Electron-Withdrawing Groups
Key Findings :
Positional Isomerism and Boronic Acid Placement
*Estimated from structural analogs.
Biological Activity
4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This compound's unique structure, characterized by the presence of a trifluoromethyl group and a sulfamoyl moiety, suggests possible interactions with biological targets, making it a subject of interest in pharmaceutical research.
Chemical Structure and Properties
The molecular formula of this compound is C12H14F3N1O2S1B1. The incorporation of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological membranes.
Target Interactions
The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly relevant in the context of enzyme inhibition, where boronates can interact with active sites of enzymes such as serine proteases and glycosidases.
Enzyme Inhibition
Research indicates that boronic acids can act as inhibitors for various enzymes. For instance, studies on related compounds have shown that phenylboronic acids can inhibit proteasome activity, which is crucial for protein degradation pathways in cells. The mechanism typically involves the formation of a covalent bond between the boron atom and a nucleophilic residue in the enzyme's active site.
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of phenylboronic acid derivatives. For example, similar compounds have demonstrated antibacterial activity against Escherichia coli and Bacillus cereus, suggesting that this compound could exhibit similar effects .
| Compound | Target Organism | Activity |
|---|---|---|
| This compound | E. coli | Potentially Active |
| 4-Trifluoromethylphenylboronic acid | Bacillus cereus | Active |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines indicate that boronic acids can exhibit dose-dependent effects. The specific cytotoxic profile of this compound remains to be fully elucidated; however, related compounds have shown varying degrees of cytotoxicity, which could inform future studies .
Case Studies
- Inhibition of Proteasome Activity : A study demonstrated that certain phenylboronic acids could inhibit proteasome function in cancer cells, leading to apoptosis. This mechanism highlights the potential therapeutic applications of boronic acids in cancer treatment.
- Diabetes Diagnostics : Research has indicated that boronic acids can selectively bind to glucose, suggesting their utility in developing diagnostic tools for diabetes management. The binding affinity varies significantly with structural modifications, indicating that this compound may also possess this property .
Q & A
What are the recommended synthetic routes for 4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid, and how can intermediates be stabilized during synthesis?
Basic Research Question
The synthesis of arylboronic acids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) starting from halogenated precursors. For electron-deficient derivatives like this compound, a Grignard or lithium-halogen exchange followed by borylation is common. For example, n-BuLi in THF at -70°C can facilitate halogen-lithium exchange in brominated intermediates, followed by reaction with trimethyl borate . Key challenges include air sensitivity of intermediates and boronic acid stability. Stabilization methods include:
- Using inert atmospheres (N₂/Ar) during synthesis.
- Adding stabilizing agents (e.g., pinacol) to form boronate esters.
- Purification via recrystallization or chromatography under controlled pH (neutral to slightly acidic) to prevent protodeboronation.
How do electron-withdrawing substituents (e.g., trifluoromethyl, sulfamoyl) influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
Electron-withdrawing groups (EWGs) like -CF₃ and -SO₂NHR enhance electrophilicity, accelerating transmetalation in cross-coupling reactions. Studies on analogous trifluoromethylphenylboronic acids show that EWGs lower the activation energy for transmetalation, enabling faster reactions with Ni or Pd catalysts . For example:
- Catalyst Optimization : Use electron-rich ligands (e.g., PCy₃) to balance steric and electronic effects.
- Reaction Conditions : Polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) improve yields.
- Substituent Synergy : The -SO₂N(Butyl) group may further stabilize intermediates via hydrogen bonding, as seen in sulfonamide-containing catalysts.
What analytical techniques are most effective for characterizing structural and electronic properties of this boronic acid?
Basic Research Question
A multi-technique approach is critical:
- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for boronic acids) and ¹⁹F NMR (for -CF₃) confirm purity. ¹H/¹³C NMR identifies substituent integration .
- FT-IR : B-O stretches (~1340 cm⁻¹) and sulfonamide N-H bends (~1550 cm⁻¹) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS detects molecular ions (e.g., [M+H]+) and fragmentation patterns.
- DFT Calculations : Predict vibrational frequencies and electron density distribution (e.g., HOMO-LUMO gaps) to correlate with experimental data .
How does pH affect the stability of this compound in aqueous solutions?
Advanced Research Question
Boronic acids are prone to hydrolysis under basic conditions. Stability studies on similar compounds (e.g., 4-formylphenylboronic acid) show:
- Acidic Conditions (pH <5) : Protodeboronation is minimized, but sulfamoyl groups may protonate, altering solubility.
- Neutral pH : Optimal for short-term storage (≤24 hrs at 4°C).
- Basic Conditions (pH >8) : Rapid degradation via B-O bond cleavage. Use buffered solutions (e.g., phosphate, pH 7.4) for biological assays. Monitor stability via HPLC-UV at 254 nm .
What strategies are recommended for evaluating the biological activity of this compound in enzyme inhibition studies?
Advanced Research Question
Given its sulfamoyl group (a known pharmacophore for enzyme inhibition):
- Target Selection : Screen against serine hydrolases or carbonic anhydrases using fluorogenic substrates (e.g., 4-nitrophenyl acetate).
- Assay Design :
- IC₅₀ Determination : Dose-response curves with 10 nM–100 µM compound.
- Competitive Binding : Use isothermal titration calorimetry (ITC) to measure binding constants.
- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations after SPE cleanup .
How can contradictory literature data on boronic acid reactivity be resolved in method development?
Advanced Research Question
Discrepancies often arise from solvent effects, catalyst loadings, or impurity profiles. Mitigation strategies include:
- Controlled Replicates : Repeat reactions with rigorously purified intermediates (e.g., via column chromatography).
- In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., boronate esters).
- Computational Validation : DFT models (B3LYP/6-31G*) predict transition states and reconcile kinetic data .
What methodologies are suitable for detecting trace amounts of this compound in environmental matrices?
Advanced Research Question
For environmental samples (e.g., wastewater):
- Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) retains boronic acids. Elute with methanol:NH₄OH (95:5) .
- LC-MS/MS Parameters :
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Mobile Phase : 0.1% formic acid in water/acetonitrile.
- MRM Transitions : Monitor m/z [M-H]⁻ → fragments (e.g., 326 → 252 for deboronated species).
- Matrix Effects : Use isotopically labeled internal standards (e.g., ¹³C6-analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
